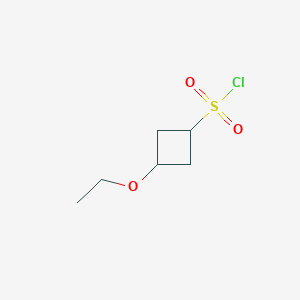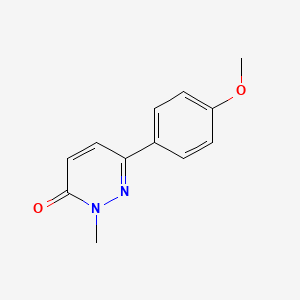
7-Chloro-8-methyl-2-thien-2-ylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7-Chloro-8-methyl-2-thien-2-ylquinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 588696-19-9 . It has a molecular weight of 304.78 . The IUPAC name for this compound is 7-chloro-8-methyl-2-(1H-1lambda3-thiophen-2-yl)quinoline-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H11ClNO2S/c1-8-11(16)5-4-9-10(15(18)19)7-12(17-14(8)9)13-3-2-6-20-13/h2-7,20H,1H3,(H,18,19) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular formula of C15H10ClNO2S . It is stored at a temperature of 28 C .科学的研究の応用
Antibacterial Applications
Research indicates that derivatives of 4-oxoquinoline-3-carboxylic acids, similar in structure to 7-Chloro-8-methyl-2-thien-2-ylquinoline-4-carboxylic acid, have been synthesized and tested for their antibacterial activity against a broad spectrum of gram-positive and gram-negative bacteria. These studies highlight the compound's potential as a foundational structure for developing new antibacterial agents. For instance, certain synthesized compounds exhibited highly potent antibacterial activity, suggesting the importance of the quinoline-3-carboxylic acid moiety in the antibacterial efficacy of these molecules (Miyamoto et al., 1990).
Interaction with DNA
Another study explored the synthesis of thieno(2,3-b)benzo(1,8)naphthyridine-2-carboxylic acids, which are structurally related to 7-Chloro-8-methyl-2-thien-2-ylquinoline-4-carboxylic acid, and their interaction with DNA. This research demonstrated that these compounds bind strongly to DNA, causing significant shifts in the absorption spectrum and increasing the melting temperature of DNA. Such interactions are crucial for understanding the potential of these compounds in drug design and development, especially for targeting specific DNA sequences or structures (Naik et al., 2006).
Photodegradation Studies
Photodegradation studies of quinolinecarboxylic herbicides, closely related to 7-Chloro-8-methyl-2-thien-2-ylquinoline-4-carboxylic acid, in aqueous systems have been conducted to understand the environmental fate of these compounds. These studies reveal that certain quinolinecarboxylic acids degrade rapidly under UV light, primarily through decarboxylation reactions. This research is significant for assessing the environmental impact and degradation pathways of such compounds, potentially guiding the development of more environmentally friendly herbicides (Pinna & Pusino, 2012).
Photolabile Protecting Groups
Research on 8-bromo-7-hydroxyquinoline as a photolabile protecting group for carboxylic acids demonstrates the utility of quinoline derivatives in the field of photochemistry. These compounds offer higher quantum efficiency and sensitivity to multiphoton-induced photolysis than other photolabile groups, making them valuable tools for the controlled release of bioactive molecules in response to light (Fedoryak & Dore, 2002).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
7-chloro-8-methyl-2-thiophen-2-ylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2S/c1-8-11(16)5-4-9-10(15(18)19)7-12(17-14(8)9)13-3-2-6-20-13/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBUPYABFYLKMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2737277.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2737278.png)
![N-Ethyl-N-[2-(5-oxa-8-azaspiro[3.5]nonan-8-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2737279.png)
![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2737281.png)
![5-((3,5-Dimethylpiperidin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2737282.png)
![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone](/img/structure/B2737284.png)
![3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2737285.png)
![N'-benzyl-N-[2,2-bis(furan-2-yl)ethyl]ethanediamide](/img/structure/B2737289.png)
![1-(3-Chlorophenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea](/img/structure/B2737291.png)
![3-[[2-(3-Carbamoylindol-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2737292.png)
![(5-Methyl-1,2-oxazol-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2737293.png)